7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a quinoline moiety linked to a benzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps. One common method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by the reaction with thiosemicarbazide and 3-amino-1,2,4-triazole . The resulting intermediate is then treated with various carbonyl compounds under reflux conditions in an ultrasonic bath .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of ultrasonic irradiation and click chemistry techniques has been explored for the efficient synthesis of similar quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, the compound has shown potential as an antimalarial agent. Studies have demonstrated its moderate to high antimalarial activity, making it a candidate for further drug development .
Medicine
In medicine, the compound has been evaluated for its anticancer properties. It has shown activity against several cancer cell lines, including breast, colon, and cervical cancer cells .
Industry
Industrial applications of this compound are less documented, but its potential in drug development and chemical synthesis makes it valuable for pharmaceutical and chemical industries .
Mechanism of Action
The mechanism of action of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. In antimalarial applications, it is believed to interfere with the parasite’s metabolic pathways, while in anticancer applications, it may inhibit cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline derivatives: Various derivatives with modifications at different positions on the quinoline ring.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
The uniqueness of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its combined quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in medicinal chemistry .
Properties
Molecular Formula |
C21H18ClNO5S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
7-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H18ClNO5S/c1-25-18-13-9-28-21(24)17(13)14(19(26-2)20(18)27-3)10-29-16-6-7-23-15-8-11(22)4-5-12(15)16/h4-8H,9-10H2,1-3H3 |
InChI Key |
MIPVRECEPDRVJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OC)OC |
Origin of Product |
United States |
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